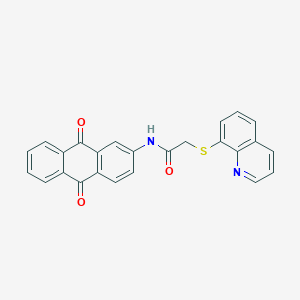
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide, also known as DAAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAAQ is a heterocyclic organic compound that contains both an anthracene and a quinoline moiety. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide is not fully understood. However, studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide induces apoptosis in cancer cells by activating the caspase pathway. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has several biochemical and physiological effects. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells, inhibit the NF-κB pathway, and act as a fluorescent probe for the detection of reactive oxygen species. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized using various methods. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide can also act as a fluorescent probe for the detection of reactive oxygen species. However, there are also limitations to the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide in lab experiments. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide is a synthetic compound that may not accurately represent the natural compounds found in living organisms. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide may also have off-target effects that can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide. One potential direction is the development of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide analogs with improved potency and selectivity. Another potential direction is the study of the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide in more detail. Further studies are also needed to determine the potential use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide in other fields of research such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide can be achieved using different methods. One of the most common methods involves the reaction of 9,10-anthraquinone with 8-quinoline thiol in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to obtain N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide. The purity and yield of the compound can be improved by further purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide is in the field of cancer research. Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has potent anti-cancer properties and can induce apoptosis in cancer cells. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(8-quinolinylthio)acetamide has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in living cells.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3S/c28-22(14-31-21-9-3-5-15-6-4-12-26-23(15)21)27-16-10-11-19-20(13-16)25(30)18-8-2-1-7-17(18)24(19)29/h1-13H,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNUSWQMLYVTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Smssf-0625077 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
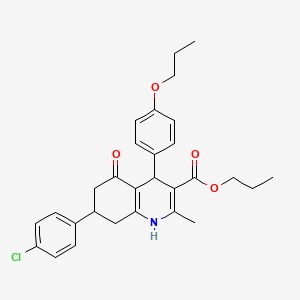
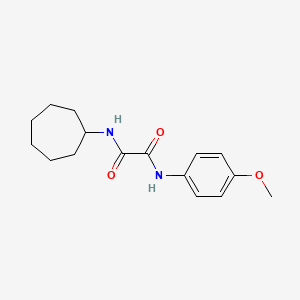
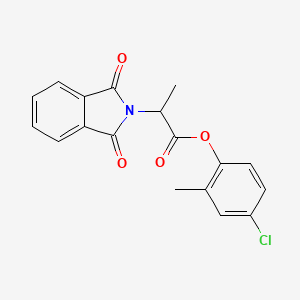
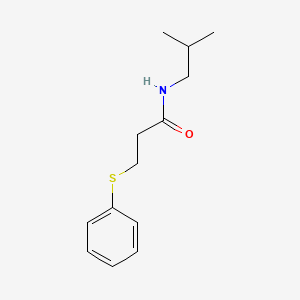
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
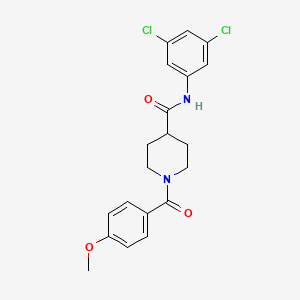
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)